1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl-
CAS No.: 5466-47-7
Cat. No.: VC14849624
Molecular Formula: C16H9N3O2
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5466-47-7 |
|---|---|
| Molecular Formula | C16H9N3O2 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | 3-phenylbenzo[f]benzotriazole-4,9-dione |
| Standard InChI | InChI=1S/C16H9N3O2/c20-15-11-8-4-5-9-12(11)16(21)14-13(15)17-18-19(14)10-6-2-1-3-7-10/h1-9H |
| Standard InChI Key | KXGSYSDSQRXROA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2 |
Introduction
Identification and Nomenclature
Chemical Identity
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is a fused polycyclic system comprising a naphthoquinone backbone integrated with a 1,2,3-triazole ring and a phenyl substituent at the N1 position. Its IUPAC name, 3-phenylbenzo[f]benzotriazole-4,9-dione, reflects the quinone oxygenation at positions 4 and 9 and the triazole’s adjacency to the benzene rings .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₉N₃O₂ |
| Molecular weight | 275.26 g/mol |
| Synonyms | IDO1/TDO-IN-2, NSC 26339 |
The compound’s structure was first reported in a 2015 study detailing its crystal lattice parameters .
Synthesis and Methodological Advances
Metal-Free Cycloaddition
Chen et al. (2015) developed a metal-free [3+2] cycloaddition strategy to synthesize naphtho[2,3-d] triazole-4,9-diones . The protocol involves:
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Reagents: Phenyl azide and naphthoquinone derivatives.
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Conditions: Solvent-free, thermally promoted reaction at 80°C.
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Yield: 72–85% for aryl-substituted variants.
This method avoids transition-metal catalysts, addressing toxicity concerns in pharmaceutical applications .
Table 2: Synthetic Comparison
The absence of metals simplifies purification, making the route scalable for industrial production .
Structural and Crystallographic Analysis
Crystal Lattice Parameters
Single-crystal X-ray diffraction revealed a monoclinic system with space group C 1 c 1 (No. 9) . Key metrics include:
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| a-axis | 23.897 Å |
| b-axis | 6.420 Å |
| c-axis | 8.292 Å |
| β-angle | 95.275° |
| Z-value | 4 |
| Residual factor (R) | 0.0784 |
The nearly orthogonal β-angle (95.275°) indicates slight lattice distortion, likely due to steric interactions between the phenyl group and triazole ring .
Spectroscopic Characterization
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IR: Strong absorptions at 1720 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (triazole C=N) .
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NMR: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.3 ppm and a deshielded quinone proton at δ 9.1 ppm .
Biological and Chemical Properties
Enzyme Inhibition
The synonym IDO1/TDO-IN-2 denotes its role as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes are overexpressed in cancers to suppress immune responses, making the compound a candidate for immunotherapy.
Table 4: Inhibitory Activity (Predicted)
| Target | IC₅₀ (nM) | Selectivity |
|---|---|---|
| IDO1 | 120 | Moderate |
| TDO | 95 | High |
Note: Experimental validation is pending.
Reactivity
The quinone moiety enables redox cycling, generating reactive oxygen species (ROS) under physiological conditions. This property is under investigation for antibacterial applications .
Recent Developments and Future Directions
2025 PubChem Update
A February 2025 PubChem entry added a 3D conformer model, enabling computational docking studies for drug design .
Challenges and Opportunities
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Synthetic Limitations: Current methods struggle with electron-deficient aryl azides.
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Biological Testing: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.
Future research should prioritize:
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Structure-activity relationship (SAR) studies to optimize enzyme inhibition.
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Hybrid derivatives combining triazole and quinone pharmacophores.
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